3-Bromopiperidin-4-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopiperidin-4-one hydrobromide is a chemical compound with the molecular formula C5H9Br2NO and a molecular weight of 258.94 g/mol . It is a brominated derivative of piperidinone, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopiperidin-4-one hydrobromide typically involves the bromination of piperidin-4-one. One common method includes the reaction of piperidin-4-one with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
For large-scale industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromopiperidin-4-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form piperidin-4-one or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as piperidin-4-one N-oxide.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Substitution: Various substituted piperidinones.
Reduction: Piperidin-4-one and its derivatives.
Oxidation: Piperidin-4-one N-oxide and related compounds.
Scientific Research Applications
3-Bromopiperidin-4-one hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromopiperidin-4-one hydrobromide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The nitrogen atom in the piperidinone ring can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopiperidine hydrobromide
- 1-Benzyl-3-bromopiperidin-4-one hydrobromide
- 2-Bromoethylamine hydrobromide
Uniqueness
3-Bromopiperidin-4-one hydrobromide is unique due to its specific bromination at the 3-position of the piperidinone ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other brominated piperidine derivatives .
Properties
IUPAC Name |
3-bromopiperidin-4-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXCMWXGWPQSDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557233 |
Source
|
Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118652-88-3 |
Source
|
Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.